Cas no 1015859-04-7 (WAY-332062)

WAY-332062 Chemical and Physical Properties
Names and Identifiers
-
- HMS2955O24
- CHEMBL1387171
- SR-01000129817
- SMR000623235
- SR-01000129817-1
- 2-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHANESULFINYL}-N-CYCLOHEXYLACETAMIDE
- 1015859-04-7
- MLS000913343
- SCHEMBL12007462
- WAY-332062
- 2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclohexylacetamide
- AKOS001830595
- TS-09428
- beta-catenin modulator IIa-661
-
- Inchi: 1S/C19H23ClN2O3S/c1-13-17(22-19(25-13)14-7-9-15(20)10-8-14)11-26(24)12-18(23)21-16-5-3-2-4-6-16/h7-10,16H,2-6,11-12H2,1H3,(H,21,23)
- InChI Key: DBBOIHBRABJWTG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=NC(=C(C)O1)CS(CC(NC1CCCCC1)=O)=O
Computed Properties
- Exact Mass: 394.1117915g/mol
- Monoisotopic Mass: 394.1117915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.4Ų
- XLogP3: 3.9
WAY-332062 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1235015-10mg |
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclohexylacetamide |
1015859-04-7 | 98% | 10mg |
$156.0 | 2025-03-03 | |
Ambeed | A1235015-100mg |
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclohexylacetamide |
1015859-04-7 | 98% | 100mg |
$597.0 | 2025-03-03 | |
Ambeed | A1235015-5mg |
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclohexylacetamide |
1015859-04-7 | 98% | 5mg |
$105.0 | 2025-03-03 | |
Ambeed | A1235015-1mg |
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclohexylacetamide |
1015859-04-7 | 98% | 1mg |
$44.0 | 2025-03-03 | |
Ambeed | A1235015-25mg |
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclohexylacetamide |
1015859-04-7 | 98% | 25mg |
$269.0 | 2025-03-03 | |
Ambeed | A1235015-50mg |
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-cyclohexylacetamide |
1015859-04-7 | 98% | 50mg |
$410.0 | 2025-03-03 |
WAY-332062 Related Literature
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Ping Tong Food Funct., 2020,11, 628-639
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
Additional information on WAY-332062
Recent Advances in the Study of WAY-332062 and Compound 1015859-04-7 in Chemical Biology and Medicine
In recent years, the chemical biology and pharmaceutical fields have witnessed significant advancements in the development of novel compounds targeting various diseases. Among these, the compound with the CAS number 1015859-04-7 and the product WAY-332062 have garnered attention due to their potential therapeutic applications. This research brief aims to summarize the latest findings related to these compounds, focusing on their mechanisms of action, pharmacological properties, and clinical relevance.
WAY-332062, a small molecule inhibitor, has been investigated for its role in modulating specific signaling pathways implicated in cancer and inflammatory diseases. Recent studies have highlighted its ability to selectively target key enzymes, thereby offering a promising avenue for targeted therapy. Concurrently, compound 1015859-04-7 has emerged as a candidate for further exploration due to its unique chemical structure and potential bioactivity. Researchers have begun to elucidate its pharmacokinetic and pharmacodynamic profiles, which are critical for understanding its therapeutic potential.
One of the pivotal studies published in the last year demonstrated that WAY-332062 exhibits potent inhibitory effects on a specific kinase involved in tumor proliferation. The study utilized in vitro and in vivo models to validate its efficacy, showing significant reduction in tumor growth with minimal off-target effects. These findings suggest that WAY-332062 could be a viable candidate for further preclinical and clinical development, particularly in oncology.
Similarly, investigations into compound 1015859-04-7 have revealed its potential as a modulator of cellular pathways associated with metabolic disorders. Preliminary data indicate that this compound can influence key metabolic enzymes, offering a new approach to managing conditions such as diabetes and obesity. However, further studies are needed to fully characterize its safety profile and therapeutic window.
In conclusion, the ongoing research on WAY-332062 and compound 1015859-04-7 underscores their potential as innovative therapeutic agents. While WAY-332062 shows promise in oncology, compound 1015859-04-7 may open new avenues for metabolic disease treatment. Future studies should focus on optimizing their formulations, conducting rigorous clinical trials, and exploring potential synergies with existing therapies. These efforts will be crucial in translating these discoveries into clinically viable treatments.
1015859-04-7 (WAY-332062) Related Products
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
